Cas no 71106-25-7 (Spiro[benzofuran-2(3H),1'(2'H)-phenanthrene]-4,5,7'-triol,3',4',4'a,4'b,5',6',7',8',8'a,9',10',10'a-dodecahydro-2',4'b,7,8',8',10'a-hexamethyl-,(1'S,2'S,4'aR,4'bS,7'S,8'aR,10'aR)-)
![Spiro[benzofuran-2(3H),1'(2'H)-phenanthrene]-4,5,7'-triol,3',4',4'a,4'b,5',6',7',8',8'a,9',10',10'a-dodecahydro-2',4'b,7,8',8',10'a-hexamethyl-,(1'S,2'S,4'aR,4'bS,7'S,8'aR,10'aR)- structure](https://fr.kuujia.com/scimg/cas/71106-25-7x500.png)
71106-25-7 structure
Nom du produit:Spiro[benzofuran-2(3H),1'(2'H)-phenanthrene]-4,5,7'-triol,3',4',4'a,4'b,5',6',7',8',8'a,9',10',10'a-dodecahydro-2',4'b,7,8',8',10'a-hexamethyl-,(1'S,2'S,4'aR,4'bS,7'S,8'aR,10'aR)-
Spiro[benzofuran-2(3H),1'(2'H)-phenanthrene]-4,5,7'-triol,3',4',4'a,4'b,5',6',7',8',8'a,9',10',10'a-dodecahydro-2',4'b,7,8',8',10'a-hexamethyl-,(1'S,2'S,4'aR,4'bS,7'S,8'aR,10'aR)- Propriétés chimiques et physiques
Nom et identifiant
-
- Spiro[benzofuran-2(3H),1'(2'H)-phenanthrene]-4,5,7'-triol,3',4',4'a,4'b,5',6',7',8',8'a,9',10',10'a-dodecahydro-2',4'b,7,8',8',10'a-hexamethyl-,(1'S,2'S,4'aR,4'bS,7'S,8'aR,10'aR)-
- (2S,4aS,4bR,7S,10aR)-1,1,4a,7,7',8a-hexamethylspiro[2,3,4,4b,5,6,7,9,10,10a-decahydrophenanthrene-8,2'-3H-1-benzofuran]-2,4',5'-triol
- Spiro[benzofuran-2(3H),1'(2'H)-phenanthrene]-4,5,7'-triol,3',4',4'a,4'b,5',6',7',8',8'a,9',10',10'a-dodecahydro-2',4'b,7,8',8
- stypotriol
- UNII-E53KF1HF9R
- Stypotriol triacetate
- Q27276878
- (2S,4aS,4bR,7S,8S,8aR,10aR)-1,1,4a,7,7',8a-hexamethylspiro[2,3,4,4b,5,6,7,9,10,10a-decahydrophenanthrene-8,2'-3H-1-benzofuran]-2,4',5'-triol
- 16,24-CYCLO-13,17-SECOCHOLA-16,20(22),23-TRIENE-3,23,24-TRIOL, 14,17-EPOXY-4,4,8-TRIMETHYL-, (3.BETA.,5.ALPHA.,13.ALPHA.)-
- E53KF1HF9R
- 16,24-Cyclo-13,17-secochola-16,20(22),23-triene-3,23,24-triol, 14,17-epoxy-4,4,8-trimethyl-, (3beta,5alpha,13alpha)-
- SPIRO(BENZOFURAN-2(3H),1'(2'H)-PHENANTHRENE)-4,5,7'-TRIOL, 3',4',4'A,4'B,5',6',7',8',8'A,9',10',10'A-DODECAHYDRO-2',4'B,7,8',8',10'A-HEXAMETHYL-, (1'S,2'S,4'AR,4'BS,7'S,8'AR,10'AR)-
- (-)-STYPOTRIOL
- SPIRO(BENZOFURAN-2(3H),1'(2'H)-PHENANTHRENE)-4,5,7'-TRIOL, 3',4',4'A,4'B,5',6',7',8',8'A,9',10',10'A-DODECAHYDRO-2',4'B,7,8',8',10'A-HEXAMETHYL-, (1'S-(1'.ALPHA.,2'.ALPHA.,4'A.ALPHA.,4'B.BETA.,7'.BETA.,8'A.ALPHA.,10'A.BETA.))-
- 71106-25-7
- DTXSID30991417
- 2',4'b,7,8',8',10'a-Hexamethyl-3',4',4'a,4'b,5',6',7',8',8'a,9',10',10'a-dodecahydro-2'H,3H-spiro[1-benzofuran-2,1'-phenanthrene]-4,5,7'-triol
-
- Piscine à noyau: InChI=1S/C27H40O4/c1-15-13-18(28)22(30)17-14-27(31-23(15)17)16(2)7-8-20-25(5)11-10-21(29)24(3,4)19(25)9-12-26(20,27)6/h13,16,19-21,28-30H,7-12,14H2,1-6H3/t16-,19-,20+,21-,25-,26?,27?/m0/s1
- La clé Inchi: HJSZCMVJNUBOQM-ALIOYUSOSA-N
- Sourire: CC1CCC2C3(CCC(C(C3CCC2(C14CC5=C(O4)C(=CC(=C5O)O)C)C)(C)C)O)C
Propriétés calculées
- Qualité précise: 428.2928
- Masse isotopique unique: 428.29265975g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 3
- Nombre de récepteurs de liaison hydrogène: 4
- Comptage des atomes lourds: 31
- Nombre de liaisons rotatives: 0
- Complexité: 722
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 5
- Nombre non défini de stéréocentres atomiques: 2
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 6.5
- Charge de surface: 0
- Nombre d'tautomères: 16
- Surface topologique des pôles: 69.9Ų
Propriétés expérimentales
- Le PSA: 69.92
Spiro[benzofuran-2(3H),1'(2'H)-phenanthrene]-4,5,7'-triol,3',4',4'a,4'b,5',6',7',8',8'a,9',10',10'a-dodecahydro-2',4'b,7,8',8',10'a-hexamethyl-,(1'S,2'S,4'aR,4'bS,7'S,8'aR,10'aR)- Littérature connexe
-
C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
-
2. Carbon dots as photocatalysts for organic synthesis: metal-free methylene–oxygen-bond photocleavage†Simone Cailotto,Matteo Negrato,Salvatore Daniele,Maurizio Selva,Emanuele Amadio,Alvise Perosa Green Chem., 2020,22, 1145-1149
-
3. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
-
Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
-
Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279
Classification associée
- Solvants et chimiques organiques Composés organiques Lipides et molécules semblables aux lipides lipides prényles Isocopalane and spongiane diterpenoids
- Solvants et chimiques organiques Composés organiques Lipides et molécules semblables aux lipides lipides prényles diterpènes Isocopalane and spongiane diterpenoids
71106-25-7 (Spiro[benzofuran-2(3H),1'(2'H)-phenanthrene]-4,5,7'-triol,3',4',4'a,4'b,5',6',7',8',8'a,9',10',10'a-dodecahydro-2',4'b,7,8',8',10'a-hexamethyl-,(1'S,2'S,4'aR,4'bS,7'S,8'aR,10'aR)-) Produits connexes
- 2097903-47-2(1-(2-chloro-4-fluorobenzoyl)-3-(2-methylpropane-2-sulfonyl)pyrrolidine)
- 1421531-02-3(N-(3-phenylpropyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide)
- 2228375-53-7(O-(2-{pyrazolo1,5-apyridin-3-yl}propyl)hydroxylamine)
- 2580255-03-2(2-{(tert-butoxy)carbonylamino}-4-(2-chlorophenyl)thiophene-3-carboxylic acid)
- 2059999-57-2(1-(2-bromophenyl)-3-(2-methylpropanoyl)piperidin-2-one)
- 866010-10-8(2-[1-(pentylamino)ethyl]-3,4-dihydroquinazolin-4-one)
- 26172-13-4(5-Hydroxy-3,3-dimethyl-2(3H)-benzofuranone)
- 2229225-22-1(1-1-(dimethyl-1,2-oxazol-4-yl)cyclopropylethan-1-amine)
- 6905-05-1(1-(bromomethyl)-4-fluoronaphthalene)
- 1049978-66-6(rac-(3R,4S)-4-4-(trifluoromethyl)phenylpyrrolidine-3-carboxylic acid)
Fournisseurs recommandés
Hubei Cuiyuan Biotechnology Co.,Ltd
Membre gold
Fournisseur de Chine
Réactif
